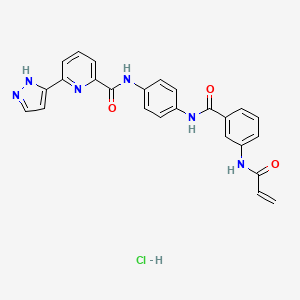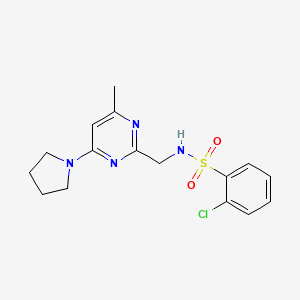
JH-X-119-01 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JH-X-119-01 (hydrochloride) is a potent and selective inhibitor of interleukin-1 receptor-associated kinases 1 (IRAK1). This compound has shown significant potential in ameliorating lipopolysaccharide-induced sepsis in mice . It is primarily used in scientific research to study its effects on IRAK1 and its potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of JH-X-119-01 (hydrochloride) involves several steps, including the preparation of the core structure and subsequent modifications to introduce the hydrochloride group. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of JH-X-119-01 is synthesized using a series of organic reactions, including condensation, cyclization, and functional group transformations.
Industrial production methods for JH-X-119-01 (hydrochloride) are similar to the laboratory synthesis but are scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
JH-X-119-01 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat umfassen können.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .
4. Wissenschaftliche Forschungsanwendungen
JH-X-119-01 (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird verwendet, um die Hemmung von IRAK1 und seine Auswirkungen auf verschiedene biochemische Wege zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Rolle von IRAK1 bei Immunantworten und Entzündungen zu untersuchen.
Medizin: JH-X-119-01 (Hydrochlorid) wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen und bestimmten Krebsarten untersucht.
5. Wirkmechanismus
JH-X-119-01 (Hydrochlorid) entfaltet seine Wirkung durch selektive Hemmung von IRAK1. Die Hemmung von IRAK1 stört die Signalwege, die an Entzündungen und Immunantworten beteiligt sind. Genauer gesagt bindet die Verbindung an die aktive Stelle von IRAK1 und verhindert so seine Phosphorylierung und anschließende Aktivierung von nachgeschalteten Signalmolekülen wie dem Kernfaktor Kappa B (NF-κB). Dies führt zu einer Verringerung der Produktion von proinflammatorischen Zytokinen und anderen Mediatoren .
Wissenschaftliche Forschungsanwendungen
JH-X-119-01 (hydrochloride) has several scientific research applications, including:
Chemistry: It is used to study the inhibition of IRAK1 and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of IRAK1 in immune responses and inflammation.
Medicine: JH-X-119-01 (hydrochloride) is explored for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting IRAK1.
Wirkmechanismus
JH-X-119-01 (hydrochloride) exerts its effects by selectively inhibiting IRAK1. The inhibition of IRAK1 disrupts the signaling pathways involved in inflammation and immune responses. Specifically, the compound binds to the active site of IRAK1, preventing its phosphorylation and subsequent activation of downstream signaling molecules such as nuclear factor kappa B (NF-κB). This leads to a reduction in the production of pro-inflammatory cytokines and other mediators .
Vergleich Mit ähnlichen Verbindungen
JH-X-119-01 (Hydrochlorid) ist einzigartig in seiner hohen Selektivität für IRAK1 im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:
IRAK4-Inhibitoren: Diese Verbindungen hemmen IRAK4, eine weitere Kinase, die am selben Signalweg beteiligt ist. Sie sind möglicherweise nicht so selektiv für IRAK1 wie JH-X-119-01 (Hydrochlorid).
BTK-Inhibitoren: Inhibitoren der Bruton-Tyrosinkinase (BTK) zielen auf eine andere Kinase im selben Signalweg ab.
Die Einzigartigkeit von JH-X-119-01 (Hydrochlorid) liegt in seiner Fähigkeit, IRAK1 selektiv zu hemmen, ohne andere Kinasen zu beeinflussen, was es zu einem wertvollen Werkzeug für die Untersuchung von IRAK1-spezifischen Wegen und die Entwicklung gezielter Therapien macht.
Eigenschaften
IUPAC Name |
N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3.ClH/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21;/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFHXMGSECIZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B2769881.png)
![tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate](/img/structure/B2769886.png)
![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B2769887.png)
![7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2769890.png)



![N-(2,5-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2769895.png)
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2769896.png)
![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate](/img/structure/B2769897.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769899.png)
![N-[(E)-1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B2769900.png)
![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)
![2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2769903.png)
